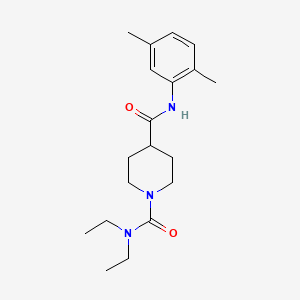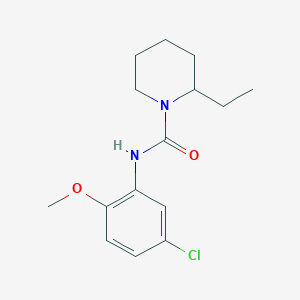![molecular formula C16H21NO2 B5326809 1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine](/img/structure/B5326809.png)
1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine, also known as MMMP, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields. MMMP is a piperidine derivative that has a methoxyphenylacryloyl group attached to its structure. This compound has shown promising results in scientific research, particularly in the fields of pharmacology and medicinal chemistry.
作用機序
The mechanism of action of 1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine is not fully understood. However, studies have suggested that this compound may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This compound has also been shown to have an affinity for certain receptors in the brain, such as the mu-opioid receptor.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to have analgesic effects, which may be due to its ability to modulate the activity of certain neurotransmitters in the brain. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of certain pro-inflammatory cytokines. Additionally, this compound has been shown to have anticonvulsant effects, which may be due to its ability to modulate the activity of certain ion channels in the brain.
実験室実験の利点と制限
One of the advantages of using 1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine in lab experiments is its potential as a novel pharmacological agent. This compound has shown promising results in various studies, particularly in the field of pharmacology. Additionally, this compound has a relatively simple chemical structure, which makes it easier to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound may have toxic effects at high doses, which may limit its use in certain experiments.
将来の方向性
There are numerous future directions for the study of 1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine. One potential direction is to further investigate its potential as a novel pharmacological agent. This compound has shown promising results in various studies, particularly in the field of pharmacology. Additionally, further studies could be conducted to better understand the mechanism of action of this compound. This could lead to the development of more effective treatments for various diseases. Another future direction is to investigate the potential use of this compound in drug delivery systems. This compound has a relatively simple chemical structure, which makes it a good candidate for use in drug delivery systems. Overall, the study of this compound has the potential to lead to significant advancements in various fields, particularly in the field of pharmacology.
合成法
The synthesis of 1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-methylpiperidine with 4-methoxyphenylacrylic acid in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound.
科学的研究の応用
1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of pharmacology. Studies have shown that this compound has potential as an analgesic, anti-inflammatory, and anticonvulsant agent. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-13-4-3-11-17(12-13)16(18)10-7-14-5-8-15(19-2)9-6-14/h5-10,13H,3-4,11-12H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHZHWXEVBHXJA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-pyridinyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5326727.png)
![3-allyl-5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326731.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5326753.png)



![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)

![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5326824.png)
![N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5326831.png)
![1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5326834.png)
![2-[(benzylsulfonyl)amino]-N-propylbenzamide](/img/structure/B5326835.png)

